molecular formula C12H18ClN3OSi B13993629 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13993629
M. Wt: 283.83 g/mol
InChI Key: LXUBVELWZNTJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is a chemical compound known for its unique structure and properties It is a derivative of pyrazolo[3,4-b]pyridine, which is a fused heterocyclic compound containing both pyrazole and pyridine rings

Preparation Methods

The synthesis of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps. One common method includes the reaction of 4-chloropyrazolo[3,4-b]pyridine with 2-(trimethylsilyl)ethanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed to form the corresponding alcohol.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The chloro group and the pyrazolo[3,4-b]pyridine core can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine include:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C12H18ClN3OSi

Molecular Weight

283.83 g/mol

IUPAC Name

2-[(4-chloropyrazolo[3,4-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-12-10(8-15-16)11(13)4-5-14-12/h4-5,8H,6-7,9H2,1-3H3

InChI Key

LXUBVELWZNTJEF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=NC=CC(=C2C=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.